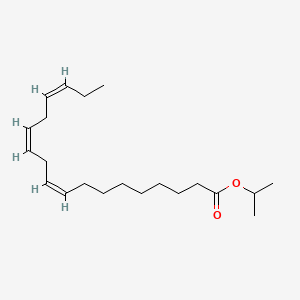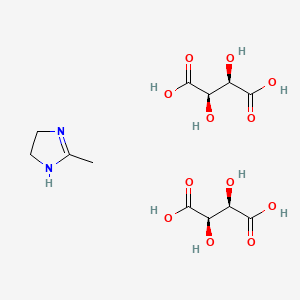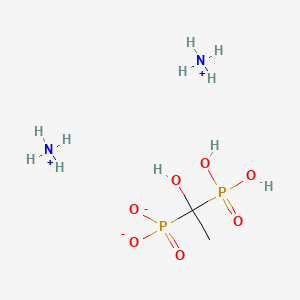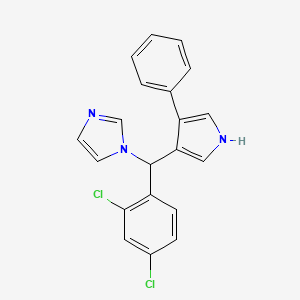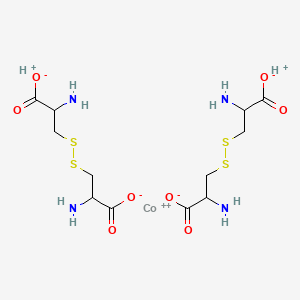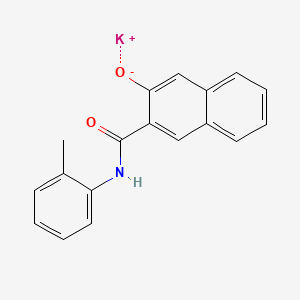
Potassium 3-hydroxy-N-(o-tolyl)naphthalene-2-carboxamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-hidroxi-N-(o-tolil)naftaleno-2-carboxilato de potasio típicamente implica la reacción de 3-hidroxi-N-(o-tolil)naftaleno-2-carboxamida con hidróxido de potasio. La reacción se lleva a cabo en un disolvente adecuado, como etanol o metanol, bajo condiciones controladas de temperatura y presión para asegurar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza al tiempo que se minimiza la producción de subproductos. Se implementan medidas de control de calidad para garantizar la consistencia y la fiabilidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-hidroxi-N-(o-tolil)naftaleno-2-carboxilato de potasio experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, como aminas o alcoholes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir aminas o alcoholes. Las reacciones de sustitución pueden conducir a una variedad de derivados sustituidos con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
El 3-hidroxi-N-(o-tolil)naftaleno-2-carboxilato de potasio tiene varias aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como reactivo o intermedio en la síntesis orgánica y la catálisis.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas en el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos especiales, colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción del 3-hidroxi-N-(o-tolil)naftaleno-2-carboxilato de potasio implica su interacción con dianas moleculares y vías específicas. El compuesto puede actuar uniéndose a enzimas o receptores, modulando su actividad e influenciando varios procesos bioquímicos. Las dianas moleculares y las vías exactas dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos similares
- 3-Hidroxi-N-(p-tolil)naftaleno-2-carboxilato de potasio
- 3-Hidroxi-N-(m-tolil)naftaleno-2-carboxilato de potasio
- 3-Hidroxi-N-(fenil)naftaleno-2-carboxilato de potasio
Unicidad
El 3-hidroxi-N-(o-tolil)naftaleno-2-carboxilato de potasio es único debido a su configuración estructural específica, que confiere propiedades químicas y físicas distintas. Esta unicidad lo hace valioso para aplicaciones específicas donde otros compuestos similares pueden no ser tan efectivos .
Propiedades
Número CAS |
93964-21-7 |
|---|---|
Fórmula molecular |
C18H14KNO2 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
potassium;3-[(2-methylphenyl)carbamoyl]naphthalen-2-olate |
InChI |
InChI=1S/C18H15NO2.K/c1-12-6-2-5-9-16(12)19-18(21)15-10-13-7-3-4-8-14(13)11-17(15)20;/h2-11,20H,1H3,(H,19,21);/q;+1/p-1 |
Clave InChI |
JWORAYGKPOQSFP-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


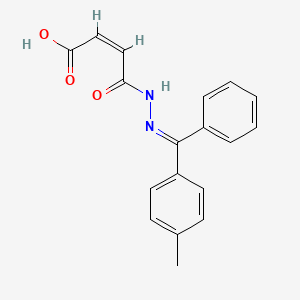
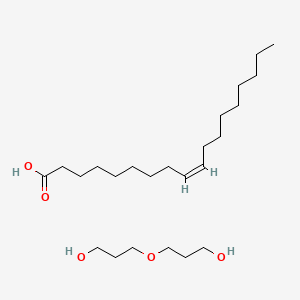
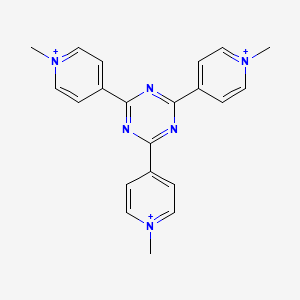

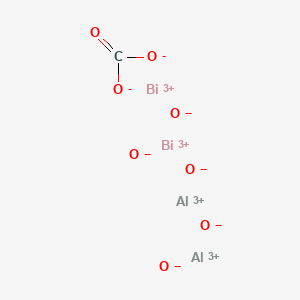
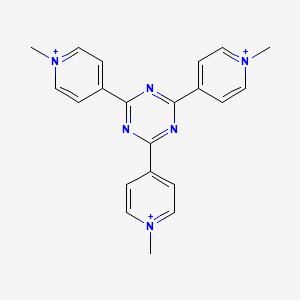
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate](/img/structure/B12683196.png)
